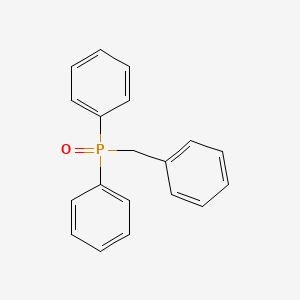

Benzyldiphenylphosphine oxide

描述

Benzyldiphenylphosphine oxide (C₁₉H₁₇OP, molecular weight 292.1017 g/mol) is a tertiary phosphine oxide characterized by a central phosphorus atom bonded to two phenyl groups and one benzyl group . Its structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalytic applications. The compound is synthesized via quaternization of benzyldiphenylphosphine followed by hydrolysis , or through Wittig reactions involving phosphonium salts . Analytical characterization includes distinct NMR signals: $^{31}$P NMR (δ 29.8 ppm), $^{1}$H NMR (δ 3.66 ppm, d, $J = 13.6$ Hz for the benzyl CH₂), and $^{13}$C NMR (δ 38.1 ppm, d, $J = 66.2$ Hz for the P–C bond) . Its mass spectrometry (MS/MS) profile in ESI-positive mode reveals major fragments at m/z 275 (loss of OH) and 199 (cleavage of the benzyl group), aiding structural identification .

属性

IUPAC Name |

diphenylphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGAOFONOFYCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183772 | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-74-2 | |

| Record name | Diphenyl(phenylmethyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenyl(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Reaction of Diphenylphosphinite with Benzyl Chloride Derivatives

A widely reported and efficient method for preparing benzyldiphenylphosphine oxide involves the nucleophilic substitution reaction between diphenylphosphinite (or phenylbenzene methoxyl group phosphorus) and benzyl chloride derivatives, particularly meta-methoxy benzyl chloride.

- Reactants: Methyl diphenylphosphinite and meta-methoxy benzyl chloride

- Conditions: Heating at 55–60 °C under stirring

- Reaction Time: 8–14 hours

- Workup: Cooling to room temperature (10–20 °C) to isolate the product

| Embodiment | Diphenylphosphinite (g, mol) | Benzyl Chloride Derivative (g, mol) | Temperature (°C) | Reaction Time (h) | Cooling Temp (°C) | Purity of Reactants (%) | Yield Remarks |

|---|---|---|---|---|---|---|---|

| 1 | 99.5 (0.46) | 72 (0.42) | 55 | 10 | 10 | ≥99.5 (phosphinite), ≥99.2 (chloride) | High activity, steady quality |

| 2 | 95.2 (0.44) | 77 (0.45) | 60 | 12 | 20 | ≥99.5, ≥99.2 | High activity, steady quality |

| 3 | 99.5 (0.46) | 72 (0.42) | 58 | 8 | 15 | ≥99.5, ≥99.2 | High activity, steady quality |

- The diphenylphosphinite and benzyl chloride are combined in a reaction vessel.

- The mixture is heated to the target temperature (55–60 °C) and stirred continuously.

- The reaction proceeds for 8 to 14 hours depending on the specific embodiment.

- Upon completion, the mixture is cooled to 10–20 °C to precipitate or isolate this compound.

- The product obtained exhibits high purity and consistent quality, attributed to the high purity of starting materials and controlled reaction conditions.

This method is noted for its mild conditions, ease of implementation, and scalability for industrial production.

Two-Step Synthesis via Quaternization and Wittig Reaction

Another approach involves a two-step synthesis starting from tertiary diphenylphosphines and aryl bromides, followed by hydrolysis to yield aryldiphenylphosphine oxides, including this compound derivatives.

Step 1: Quaternization

- React tertiary diphenylphosphines (e.g., benzyldiphenylphosphine) with aryl bromides under nickel catalysis (NiBr2, 6 mol %), phenol, and reflux conditions (5 hours).

- The reaction forms phosphonium salts.

Step 2: Wittig Reaction

- The phosphonium salt is reacted with aldehydes in the presence of a base such as DBU (1.3 equiv) in acetonitrile under reflux (around 9 hours).

- Hydrolysis of the intermediate yields the aryldiphenylphosphine oxide.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| Quaternization | Ph2PCH2R + ArBr, NiBr2 (6 mol %), phenol | 5 h | Reflux | Can proceed without NiBr2 with longer times |

| Wittig Reaction | Phosphonium salt + aldehyde + DBU, MeCN | 9 h | Reflux | Alternative bases and solvents possible |

This method allows the synthesis of a variety of aryldiphenylphosphine oxides with good yields and functional group tolerance.

Preparation via Addition of Diphenylphosphine Chloride to Benzaldehydes Followed by Oxidation

Though more commonly applied to substituted benzoyl-diphenylphosphine oxides, a related method involves:

- Addition of diphenylphosphine chloride to benzaldehyde derivatives under cooled conditions (5–10 °C).

- Subsequent oxidation of the intermediate phosphine to phosphine oxide using hydrogen peroxide in the presence of catalysts such as tungstic anhydride or molybdic acid derivatives.

| Step | Description | Conditions |

|---|---|---|

| 1 | Mix benzaldehyde derivative and diphenylphosphine chloride in organic solvent and water, cool to 5–10 °C, stir 1–2 h | Weight ratio benzaldehyde:diphenylphosphine chloride = 1:1–2 |

| 2 | Adjust pH to 1–4 with 20% NaOH, add catalyst and phase-transfer catalyst, add hydrogen peroxide slowly, react 10–20 h at 5–10 °C | Weight ratio diphenylphosphine chloride:hydrogen peroxide = 1:1–2 |

- High purity phosphine oxide product (e.g., 2,4,6-trimethylbenzoyl-diphenylphosphine oxide) with yields around 90% has been reported.

- The process is scalable and environmentally friendly.

While this method is more specific to benzoyl derivatives, it provides insight into oxidation strategies applicable to this compound synthesis.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Conditions | Reaction Time | Product Purity/Yield | Notes |

|---|---|---|---|---|---|

| 1 | Methyl diphenylphosphinite + benzyl chloride derivatives | 55–60 °C, stirring | 8–14 h | High purity, steady quality | Mild, scalable, industrially viable |

| 2 | Tertiary diphenylphosphines + aryl bromides (Ni catalyzed) + aldehydes (Wittig) | Reflux, NiBr2 catalyst, DBU base | 5 h + 9 h | Good yields | Two-step, versatile for derivatives |

| 3 | Diphenylphosphine chloride + benzaldehydes + H2O2 oxidation | 5–10 °C, pH control, catalysts | 10–20 h | ~90% yield, high purity | Environmentally friendly, for benzoyl derivatives |

Detailed Research Findings and Analysis

- The reaction of diphenylphosphinite with benzyl chloride derivatives is highly effective, with reaction temperatures carefully controlled between 55 and 60 °C to optimize yield and product quality.

- Purity of starting materials is critical; phenylbenzene methoxyl group phosphorus with ≥99.5% purity and benzyl chloride derivatives with ≥99.2% content ensure high activity and consistent product quality.

- Reaction times vary from 8 to 14 hours, with longer times favoring complete conversion.

- The two-step quaternization and Wittig reaction route provides a flexible synthetic pathway to a broad range of aryldiphenylphosphine oxides, including this compound, with the advantage of functional group tolerance and moderate reaction conditions.

- Oxidation methods using hydrogen peroxide and catalysts offer a green and efficient approach, although more commonly applied to substituted benzoyl derivatives, they inform potential oxidation strategies for this compound.

化学反应分析

Types of Reactions: Benzyldiphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced back to benzyldiphenylphosphine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the benzyl group or the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, organic solvents (e.g., dichloromethane), room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran, low temperature.

Substitution: Various nucleophiles, palladium catalysts, organic solvents.

Major Products Formed:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Benzyldiphenylphosphine.

Substitution: Substituted phosphine oxides with different functional groups.

科学研究应用

Introduction to Benzyldiphenylphosphine Oxide

This compound (BDPPO) is a phosphine oxide compound with a significant role in various scientific applications, particularly in organometallic chemistry, catalysis, and materials science. Its unique chemical structure, characterized by a phosphorus atom bonded to two phenyl groups and one benzyl group, imparts distinct properties that are utilized in numerous synthetic and industrial processes.

Organometallic Chemistry

BDPPO serves as a versatile ligand in the formation of stable complexes with transition metals. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including:

- Carbon-Heteroatom Bond Formation : BDPPO has been employed in methods that facilitate the construction of carbon-heteroatom bonds through C-N cleavage of benzyl ammonium salts under transition-metal-free conditions. This method showcases good functional group tolerance and scalability, making it valuable for synthetic organic chemistry .

- Complex Formation : Studies have demonstrated the formation of complexes with cobalt(II) chloride using BDPPO, where its coordination properties were analyzed through X-ray crystallography and spectrophotometric methods. These complexes exhibit notable stability in solution .

Catalysis

BDPPO is utilized as a catalyst or co-catalyst in several organic transformations:

- Photoinitiators : Recent research has highlighted the use of BDPPO derivatives as photoinitiators in the 3D printing of thermoplastics. These compounds exhibit efficient photopolymerization capabilities under LED irradiation, demonstrating potential for recycling applications due to their lower cytotoxicity compared to traditional initiators .

- Synthesis of Phosphine Oxides : The compound is involved in the synthesis of various phosphine oxides via nucleophilic substitution reactions, which are crucial for developing new materials and pharmaceuticals .

Material Science

In material science, BDPPO is explored for its properties in polymer chemistry:

- Thermal Stability : BDPPO and its derivatives have been investigated for their thermal stability and mechanical properties when incorporated into polymer matrices, leading to advancements in creating durable materials for industrial applications.

- Recyclability : The incorporation of BDPPO into polymers has shown promise in enhancing the recyclability of thermoplastic materials, aligning with current sustainability goals within the industry .

Case Study 1: Photoinitiator Development

A study focused on synthesizing new photoinitiators based on BDPPO revealed that these compounds could effectively initiate polymerization processes under specific light conditions. The efficiency of these initiators was compared to commercially available options, showcasing superior performance metrics such as faster polymerization rates and lower cytotoxicity levels .

Case Study 2: Transition Metal Complexes

Research involving the formation of cobalt complexes with BDPPO provided insights into the stability and reactivity of these compounds. The study utilized X-ray diffraction techniques to elucidate the structural characteristics of the complexes formed, contributing valuable data to the field of coordination chemistry .

作用机制

The mechanism of action of benzyldiphenylphosphine oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The phosphoryl group (P=O) plays a crucial role in these interactions, contributing to the compound’s inhibitory effects.

相似化合物的比较

Structural and Electronic Properties

Phosphine oxides vary significantly based on substituents, influencing their steric bulk, electron-donating capacity, and reactivity. Key comparisons include:

Key Observations :

Acidity : Diarylated phosphine oxides (e.g., TPPO) are less acidic than alkyl-substituted analogs (e.g., TBPO) due to reduced electron-withdrawing effects .

Stability Constants : TPPO forms more stable CoCl₂ complexes (log β₂ = 5.8) than this compound (log β₂ = 4.2), reflecting stronger P=O→Co coordination in TPPO .

σ-Donor Strength: Alkyl substituents enhance σ-donor capacity. This compound exhibits intermediate donor strength (between PEt₃ and PPh₃) in HgCl₂ complexes, influenced by the benzyl group’s electron-donating resonance .

Spectroscopic Differentiation

- MS/MS Fragmentation: Unlike TBPO, which fragments via sequential benzyl loss, this compound shows a diagnostic peak at m/z 199 (diphenylphosphine ion), aiding differentiation .

- NMR : The benzyl CH₂ group in this compound (δ 3.66 ppm) is distinct from TPPO’s purely aromatic protons (δ 7.2–7.8 ppm) .

生物活性

Benzyldiphenylphosphine oxide (BDPPO) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of BDPPO, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by its phosphine oxide functional group, which enhances its reactivity and biological properties. The synthesis typically involves the reaction of benzyl bromide with diphenylphosphine oxide under controlled conditions. A notable method includes a palladium-catalyzed cross-coupling reaction that yields BDPPO in good to excellent yields (51-91%) when using aryl bromides as substrates .

1. Ion Channel Modulation

BDPPO has been identified as a potent inhibitor of the Kv1.5 potassium channel, which is implicated in cardiac function. This inhibition suggests potential therapeutic applications for conditions such as atrial fibrillation . The compound's ability to modulate ion channels highlights its relevance in cardiovascular pharmacology.

2. Radical Pathways

Research indicates that BDPPO can participate in radical reactions, which are crucial for various synthetic pathways in organic chemistry. For instance, studies have shown that BDPPO can generate phosphorus-centered radicals when reacted with oxidants like potassium persulfate, leading to the formation of complex organic structures . This radical pathway is significant for developing novel compounds with biological activity.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of BDPPO:

Case Study 1: Inhibition of Kv1.5 Potassium Channel

In a study investigating the effects of various organophosphorus compounds on cardiac ion channels, BDPPO was found to significantly inhibit the Kv1.5 channel. This inhibition was associated with alterations in cardiac action potentials, suggesting potential applications in treating arrhythmias .

Case Study 2: Radical Reactions

A study focused on the synthesis of phosphinoylchroman-4-ones demonstrated that BDPPO could effectively participate in radical reactions under metal-free conditions. The methodology developed was environmentally friendly and showcased the versatility of BDPPO in organic synthesis .

常见问题

Q. What are the optimal synthetic routes for benzyldiphenylphosphine oxide, and how can its purity be validated?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, anionic cyclization-protonation of N-benzyl(diphenyl)phosphinamides in Et₂O yields high-purity products (96%) . Key validation steps include:

- 1H/13C/31P-NMR spectroscopy : Characteristic signals such as δ 33.82 (31P-NMR) and δ 53.50 (d, 1JPC = 76.9 Hz, CH in 13C-NMR) confirm structural integrity .

- Mass spectrometry (APCI-ES) : Dominant peaks at m/e 385 (M+1) and 386 (M+2) are critical for molecular weight confirmation .

- Elemental analysis : Match calculated vs. experimental values (e.g., C: 74.99% calc. vs. 74.93% found) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in MS/MS or NMR data require cross-validation:

- MS/MS fragmentation patterns : Compare annotated spectra (e.g., major fragments at m/e 183 and 184) with databases like MassBank .

- Multi-nuclear NMR : Use 31P-NMR to distinguish phosphine oxide environments (e.g., δ 33.82 vs. δ 58.24 for substituted derivatives) .

- Isotopic labeling : Track unexpected peaks (e.g., chlorine isotopes in m/e 386) .

Q. What experimental protocols ensure reproducibility in this compound-based reactions?

- Catalytic conditions : For Pd-catalyzed α-arylation, use 0.2 M substrate concentration, 3 equiv NaH, and 48-hour reaction times .

- Purification : Employ Group-Assisted Purification (GAP) with petroleum ether washes to isolate products efficiently .

- Moisture-sensitive steps : Conduct reactions under argon with 4 Å molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound influence the stereoselectivity of organocatalytic reactions?

As a GAP candidate, it enables regioselective synthesis of vicinal chloroamines via hypervalent iodine catalysis. Key factors:

- Anchoring effect : The phosphine oxide group stabilizes intermediates, directing nucleophilic attack to the β-position of electron-deficient alkenes .

- Solvent effects : Dichloromethane enhances reaction rates by stabilizing ionic intermediates .

Q. What mechanistic insights explain its role in transition-metal coordination chemistry?

this compound stabilizes diverse metal coordination geometries. For example:

- Cobalt(II) complexes : Stability constants (log β) in acetone follow TBPO > DBPPO > BDPPO > TPPO, correlating with ligand basicity and steric effects .

- Nickel(II) complexes : It facilitates inter-allogon structures (square-planar vs. tetrahedral geometries) due to flexible P=O donor properties .

Q. How does its electronic structure affect catalytic activity in cross-coupling reactions?

- Electron-withdrawing effect : The P=O group reduces electron density at the metal center, accelerating oxidative addition in Pd-catalyzed arylations .

- Steric tuning : Bulky benzyl groups hinder undesired side reactions, improving selectivity .

Q. What strategies optimize its use in anionic cyclization-protonation reactions?

- Base selection : NaH or KHMDS promotes deprotonation without byproduct formation .

- Proton source : Controlled addition of acetic acid or H₂O ensures high yields (e.g., 96% for 17f) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。